Zinc tartrate
Description
Significance of Tartrate Ligands in Coordination Chemistry
Tartrate ligands, derived from tartaric acid, are highly versatile in coordination chemistry. rsc.org Their significance stems from several key features:
Chelation and Bridging: Tartrate ligands can coordinate to metal centers in various ways, including acting as a chelating agent (binding to a single metal ion at multiple points) or as a bridging ligand (connecting two or more metal centers). rsc.orgresearchgate.net They can form stable five-membered chelate rings with metal ions through their carboxylate and hydroxyl oxygen atoms. mdpi.comresearchgate.net
Chirality: As tartaric acid is a chiral molecule, existing as L-(+)-tartaric acid and D-(-)-tartaric acid, it can be used to construct chiral metal-organic frameworks (MOFs) and coordination polymers. mdpi.commdpi.com This chirality is crucial for applications in chiral separation and catalysis. mdpi.com
Structural Flexibility: The coordination mode of the tartrate ligand can be influenced by factors such as pH, leading to different ionic species and structural arrangements. rsc.org This flexibility allows for the design of a wide array of coordination complexes with diverse dimensionalities, from discrete dinuclear complexes to 2D and 3D polymers. rsc.orgmdpi.com For instance, in many structures, tartrate ligands exhibit a bis(bidentate) coordination mode, while in others they can be hexadentate. mdpi.com
The ability of tartrate to form stable complexes with a variety of metal ions, including zinc, makes it a valuable ligand in the design of new materials with specific structural and functional properties. rsc.org
Overview of Zinc(II) Complexes in Advanced Materials Science and Catalysis
Zinc(II) complexes are extensively studied in advanced materials science and catalysis due to the unique properties of the Zn(II) ion.
In Advanced Materials Science:
Luminescent Materials: Zinc(II) complexes, particularly those with Schiff base ligands, are investigated for their fluorescent properties and potential applications in organic light-emitting diodes (OLEDs). nih.govmdpi.com They are valued for their good thermal stability, and their emission color can be tuned by modifying the ligand structure. nih.gov
Metal-Organic Frameworks (MOFs): Zinc(II) is a common node in the construction of MOFs. mdpi.com Zinc tartrate itself can form a dense 3D MOF. mdpi.com These materials are of interest for applications such as chiral separation. mdpi.com The use of zinc is advantageous due to its abundance and lower cost compared to precious metals. nih.gov
Supercapacitors: Microporous carbons derived from this compound have been synthesized for use as high-performance supercapacitor electrodes. rhhz.net The this compound acts as a template, leading to a high surface area and large pore size in the final carbon material, which are beneficial for energy storage. rhhz.net
In Catalysis:
Hydrolytic Catalysts: Zinc(II) complexes are explored as catalysts for the hydrolysis of phosphate (B84403) diester bonds, mimicking the function of natural nucleases. rsc.org The Lewis acidity of the Zn(II) ion is key to its catalytic activity.
Organic Transformations: Zinc(II) complexes have demonstrated catalytic activity in various organic reactions. researchgate.netrsc.org These include oxidation reactions, ring-opening reactions, and coupling reactions to form compounds like tetrasubstituted propargylamines. researchgate.net The catalytic activity can often be switched on and off by changing the coordination environment of the zinc ion. rsc.org
Photocatalysis: Researchers have developed mononuclear Zn(II) complexes that exhibit triplet charge-transfer excited states, enabling them to act as photosensitizers in energy-transfer catalysis and photoinduced electron transfer reactions. nih.gov
The d¹⁰ electronic configuration of Zn(II) allows for a variety of coordination geometries (from four to six-coordinate), which is a key factor in its versatility in both materials science and catalysis. researchgate.netnih.gov
Scope and Objectives of Academic Inquiry into this compound Systems
Academic research into this compound systems is driven by the goal of understanding and exploiting its unique structural and functional properties. The primary objectives include:
Structural Determination and Characterization: A key objective is the synthesis and precise structural characterization of different this compound phases, including both hydrated and anhydrous forms. researchgate.netmdpi.com Techniques such as single-crystal X-ray diffraction and, more recently, 3D electron diffraction are employed to determine the crystal structure and coordination environment of the zinc ions. researchgate.netmdpi.com For example, anhydrous zinc(II) tartrate has been shown to form a 3D MOF with the space group I222, where each zinc ion is coordinated by four different tartrate ligands. mdpi.com
Understanding Structure-Property Relationships: Researchers aim to establish clear relationships between the structure of this compound complexes and their physical properties, such as luminescence and thermal stability. mdpi.comcrdeepjournal.org For instance, the coordination of the tartrate ligand has a direct influence on the luminescence properties of lanthanide-based MOFs that also incorporate tartrate. mdpi.com
Development of Functional Materials: A major goal is to utilize this compound as a precursor or a key component in the design of advanced functional materials. This includes creating microporous carbons for supercapacitors and developing new chiral MOFs. mdpi.comrhhz.net The hydrothermal synthesis of anhydrous this compound is one method explored to create these materials. mdpi.com
Exploring Catalytic Potential: Investigations are ongoing to explore the catalytic applications of this compound and related zinc complexes. This involves testing their efficacy in various organic reactions and understanding the mechanisms behind their catalytic activity. rsc.orgresearchgate.netrsc.org
The study of this compound systems contributes to the broader fields of coordination chemistry, materials science, and catalysis by providing insights into the design of new materials with tailored properties. mdpi.comrhhz.net
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄H₄O₆Zn | cymitquimica.com |
| Appearance | White crystalline solid | cymitquimica.com |
| Molar Mass | 213.46 g/mol | cymitquimica.com |
| CAS Number | 551-64-4 | cymitquimica.com |
Table 2: Crystallographic Data for Anhydrous Zinc(II) L-Tartrate
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | mdpi.com |
| Space Group | I222 | mdpi.com |
| Coordination Geometry | Distorted Octahedral | mdpi.com |
| Zn-O Bond Distances | 2.00(2) Å - 2.36(4) Å | mdpi.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;(2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGNUPCISFMPEM-ZVGUSBNCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O6Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970469 | |
| Record name | Zinc 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-64-4 | |
| Record name | Zinc tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ZINC TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EKY01JN8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis Methodologies and Advanced Precursor Chemistry
Hydrothermal Synthesis Routes for Zinc Tartrate Phases
Hydrothermal synthesis is a prominent method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique is particularly effective for obtaining specific phases of this compound that may not be stable under ambient conditions.
The synthesis of phase-pure anhydrous zinc(II) tartrate is a significant achievement, as hydrated phases are often the kinetically favored products at room temperature. mdpi.com Researchers have successfully prepared anhydrous zinc(II) tartrate as a 3D metal-organic framework (MOF) with a specific space group (I222) for both its L-tartrate and D-tartrate forms. mdpi.com This was accomplished through a one-pot hydrothermal reaction. mdpi.com
A typical procedure involves reacting zinc acetate (B1210297) hydrate (B1144303) with either L-tartaric acid or D-tartaric acid in water. mdpi.com The mixture is sealed in a Teflon-lined pressure vessel and heated. mdpi.com These mild hydrothermal conditions are sufficient to prevent the crystallization of hydrated phases, yielding the desired anhydrous form. mdpi.com
A novel approach also utilizes a zinc-organic complex, formed through the chelation of zinc ions and tartaric acid, which is then introduced into a resorcinol/formaldehyde polymer network under hydrothermal conditions. rhhz.net
The conditions of the hydrothermal synthesis play a crucial role in determining the final product's characteristics. Key parameters include temperature, reaction time, and the nature of the starting materials.
For the preparation of anhydrous zinc(II) tartrate, specific conditions of 110 °C for 2 days have been found to be effective in eliminating the formation of hydrated phases. mdpi.com The use of D/L-tartaric acid under these conditions has been observed to form a conglomerate. mdpi.com The crystallinity of the resulting zinc(II)-tartrate is also influenced by drying temperature and duration, with higher temperatures and longer drying times leading to a higher degree of crystallinity. researchgate.net
The hydrothermal method has also been employed to synthesize layered hydroxide (B78521) zinc benzoate (B1203000) compounds, where the temperature (ranging from 110–180 °C) influences the formation of different layered phases. rsc.org While not this compound, this demonstrates the versatility of the hydrothermal technique in controlling the phase of zinc-based coordination polymers.
Phase-Pure Anhydrous Zinc(II) Tartrate Preparation
Controlled Crystal Growth Techniques
Controlled crystal growth techniques are employed to produce large, high-quality single crystals of this compound, which are essential for detailed structural analysis and for applications that rely on specific crystalline properties.
The gel growth technique is a simple and effective method for growing single crystals of sparingly soluble compounds like this compound at ambient temperatures. sumdu.edu.uaresearchgate.net This method utilizes a gel medium, such as silica (B1680970) gel or agar-agar gel, which controls the diffusion of reactants, leading to a slower reaction rate and the formation of well-defined crystals. sumdu.edu.uacrdeepjournal.org
In a typical single diffusion setup, a gel is prepared, and one of the reactants is incorporated into it. The other reactant is then carefully layered on top of the gel. The ions diffuse through the gel, and where they meet at a controlled rate, nucleation and subsequent crystal growth occur. sumdu.edu.uacrdeepjournal.org This technique has been successfully used to grow whitish, semi-transparent, diamond-shaped crystals of this compound. sumdu.edu.ua
Agar-agar gel has also been demonstrated as a suitable medium for the growth of this compound crystals using a single diffusion technique at room temperature. crdeepjournal.org This method has yielded whitish spherulitic-shaped crystals. crdeepjournal.org The gel provides a neutral support and allows for the controlled growth of crystals. crdeepjournal.org
The quality and morphology of the crystals grown in a gel are highly dependent on several experimental parameters. Optimizing these parameters is crucial for obtaining well-developed, high-quality crystals. sumdu.edu.uacrdeepjournal.org Key parameters that are varied to establish optimum growth conditions include:
pH of the gel solution: The pH affects the availability of tartrate ions for reaction.
Gel concentration/density: This influences the diffusion rate of the reactants.
Gel setting time and aging: These factors affect the homogeneity and structure of the gel matrix.
Concentration of reactants: The concentration gradient drives the diffusion process and influences the rate of nucleation and crystal growth. sumdu.edu.uacrdeepjournal.org
By systematically varying these parameters, researchers have been able to obtain this compound crystals with different morphologies and habits. sumdu.edu.ua For instance, dendritic growth may be observed near the gel interface due to a fast growth rate, while good quality, well-developed crystals form deeper within the gel where the reaction is more controlled. sumdu.edu.ua
Interactive Table: Optimum Conditions for this compound Crystal Growth in Agar-Agar Gel crdeepjournal.org
| Parameter | Optimized Value |
| Concentration of Zinc Chloride | 1 M |
| Concentration of Disodium Tartrate | 1 M |
| Gel Setting Time | 3 days |
| Temperature | Ambient (27 °C) |
| pH | Neutral |
Gel Growth Methodologies (Silica and Agar-Agar Gel)
Co-precipitation and Controlled Precipitation Approaches
Precipitation methods involve the rapid formation of a solid product from a solution. By controlling the conditions of precipitation, it is possible to influence the properties of the resulting this compound.
Co-precipitation involves the simultaneous precipitation of a primary substance along with impurities from a solution. researchgate.net This technique has been used to prepare zinc-doped cobalt tartrate complexes. researchgate.net While this example involves a mixed-metal tartrate, the principle can be applied to the synthesis of this compound where controlled introduction of dopants or modification of properties is desired.
Controlled precipitation is a more general term that encompasses methods where the conditions of precipitation (e.g., pH, temperature, addition rate of reactants) are carefully managed to achieve a desired product. For instance, a patented method describes the preparation of this compound by first reacting tartaric acid with sodium hydroxide to form sodium tartrate. google.com The pH is adjusted, and then zinc sulfate (B86663) heptahydrate is added to precipitate this compound. google.com Controlling the amount of sodium hydroxide is critical to prevent the formation of zinc hydroxide as a byproduct. google.com
Another approach involves reactive crystallization, where an aqueous zinc salt is injected into a high pH aqueous solution of L-methionine to produce zinc L-methionine chelate. acs.org Although this is not this compound, the principle of controlling nucleation and crystal growth by manipulating injection rate and temperature is relevant to the controlled precipitation of other sparingly soluble zinc compounds. acs.org Similarly, the synthesis of zinc oxide nanoparticles via chemical precipitation with controlled morphology highlights the importance of the choice of precipitating reagent in determining the final product's shape. rsc.org
Synthesis of Hydrated Zinc(II) Tartrate Complexes
Hydrated zinc(II) tartrate complexes are often the kinetic products in aqueous synthesis systems. mdpi.com Their formation is influenced by factors such as reactant concentrations, pH, and drying conditions.
A common laboratory-scale synthesis involves a direct mixing solution method at room temperature. researchgate.net One specific method details the reaction of tartaric acid with sodium hydroxide to form sodium tartrate, which subsequently reacts with zinc sulfate heptahydrate. google.com In this process, controlling the pH is critical; the precipitation of this compound is initiated rapidly once a pH of 7 is reached. google.com This control is necessary to prevent the formation of zinc hydroxide precipitate, which can occur if excess sodium hydroxide reacts with the zinc sulfate. google.com
The resulting hydrated complexes can be quite intricate. For instance, a dinuclear hydrated zinc(II) tartrate complex with the formula [Zn₄(C₄H₄O₆)₄(H₂O)₈]·(H₂O)₁₂ has been synthesized. researchgate.net In this structure, each zinc atom is six-coordinated, bonded to four oxygen atoms from two tartrate dianions and two oxygen atoms from water molecules. researchgate.net
The post-synthesis treatment, particularly drying, also plays a significant role. Studies have shown that the degree of crystallinity of the Zn(II)-tartrate complex is influenced by both the drying temperature and duration. researchgate.net Increasing the temperature and time generally leads to a higher degree of crystallinity. researchgate.net
In contrast to methods that yield hydrated forms, mild hydrothermal synthesis (e.g., at 110 °C for 2 days) can be employed to specifically produce anhydrous zinc(II) tartrates, thereby avoiding the crystallization of hydrated phases. mdpi.com
Table 1: Synthesis Parameters for Hydrated Zinc(II) Tartrate
| Parameter | Method 1: Precipitation | Method 2: Direct Mixing |
| Reactants | Tartaric acid, Sodium hydroxide, Zinc sulfate heptahydrate google.com | Zinc(II) salt, Tartrate solution researchgate.net |
| Solvent | Water google.com | Water researchgate.net |
| Key Condition | pH adjusted to 7 to initiate precipitation google.com | Room Temperature Synthesis researchgate.net |
| Post-synthesis | Multiple washings and filtration google.com | Drying at varied temperatures (80-120°C) and times (1-2h) to control crystallinity researchgate.net |
| Example Product | This compound (I) google.com | Crystalline Zn(II)-tartrate complex researchgate.net |
Controlled Precipitation for Specific Morphologies
Controlling the morphology of this compound during synthesis is crucial for tailoring its material properties. This is often achieved through controlled precipitation techniques where parameters are carefully adjusted to influence crystal growth.
The co-precipitation method has been utilized to prepare zinc-doped cobalt tartrate complexes. connectjournals.com This technique is noted for being rapid and providing a good yield. connectjournals.com Analysis using Scanning Electron Microscopy (SEM) of the material produced by this method revealed a polycrystalline nature with particle sizes ranging from 0.660 µm to 4.48 µm. connectjournals.com
Another effective technique for morphological control is the gel growth or single diffusion method. researchgate.net By systematically varying conditions such as the pH of the gel solution, gel concentration, gel setting time, and the concentration of reactants, crystals with different morphologies and habits can be obtained. researchgate.net This method has been used to grow semitransparent, well-developed crystals of this compound. researchgate.net SEM studies of crystals grown via this route have shown a distinct plate-like morphology. researchgate.net The slow percolation of reactants through the gel allows for a controlled reaction that fosters the growth of good quality crystals. researchgate.net
Table 2: Morphological Control in this compound Synthesis
| Synthesis Method | Key Control Parameters | Resulting Morphology | Particle/Crystal Size |
| Co-precipitation | Reactant concentrations, rapid formation connectjournals.com | Polycrystalline particles connectjournals.com | 0.660 µm to 4.48 µm connectjournals.com |
| Gel Growth | pH, gel concentration, reactant concentration, time researchgate.net | Plate-like crystals, dendritic growth researchgate.net | Up to 4mm with 2-3mm thickness researchgate.net |
Solid-State Reaction Pathways for this compound Compounds
Solid-state reactions offer an alternative to solution-based methods, often providing benefits such as higher yields and reduced solvent waste. These pathways involve the direct reaction of solid precursors, typically at elevated temperatures.
A dinuclear hydrated zinc(II) tartrate complex has been successfully synthesized via a solid-state reaction at a low temperature. researchgate.net This method involved the use of polyethylene (B3416737) glycol 400 as a structure-directing agent. researchgate.net The resulting product was characterized through single-crystal X-ray diffraction, which confirmed its unique structure. researchgate.net Such solid-state syntheses can be highly efficient and are considered environmentally friendly as they are solvent-free. uoguelph.ca The process yields a product that is stereochemically pure. uoguelph.ca Thermogravimetric analysis (TGA) of a Zn(II)-tartrate complex synthesized via a direct mixing method showed good thermal stability up to 300°C. researchgate.net
Exploration of Novel Precursor Materials in this compound Synthesis
The choice of precursor materials significantly impacts the reaction pathway and the final product. Research has explored various zinc and tartrate sources for the synthesis of this compound.
Commonly used precursors include zinc salts like zinc sulfate heptahydrate and zinc acetate hydrate, which are reacted with tartaric acid or its salts. mdpi.comgoogle.com For example, anhydrous zinc(II) tartrate has been prepared through a one-pot hydrothermal reaction using zinc acetate hydrate and L-tartaric acid. mdpi.com Another route uses zinc sulfate heptahydrate in reaction with sodium tartrate, which is pre-formed from tartaric acid and sodium hydroxide. google.com
The exploration of different precursor types is a continuing area of materials science. In analogous systems, zinc oxide has been used as a precursor for the synthesis of zinc borate, demonstrating that zinc sources other than salts can be employed. nih.gov The development of novel zinc complexes, such as those with aminoalkoxy ligands, as precursors for materials like zinc oxide thin films, highlights the broader effort to design specific molecules for targeted material synthesis. rsc.org
Table 3: Precursor Materials in this compound Synthesis
| Zinc Source | Tartrate Source | Method | Resulting Compound |
| Zinc Acetate Hydrate mdpi.com | L-Tartaric Acid / D-Tartaric Acid mdpi.com | Hydrothermal mdpi.com | Anhydrous [Zn(L-TAR)] or [Zn(D-TAR)] mdpi.com |
| Zinc Sulfate Heptahydrate google.com | Tartaric Acid (via Sodium Tartrate) google.com | Precipitation google.com | This compound (I) google.com |
| Zinc(II) Salts researchgate.net | Tartrate Dianions researchgate.net | Solid-State Reaction researchgate.net | Hydrated Zinc(II) Tartrate Complex researchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of this compound.
A key aspect of green synthesis is the use of environmentally benign solvents. The co-precipitation synthesis of a zinc-doped cobalt tartrate complex is described as an environmentally friendly green synthesis specifically because it uses water as the solvent. connectjournals.com
Another significant green chemistry approach is the adoption of solvent-free reaction conditions. The solid-state synthesis of this compound complexes exemplifies this principle. researchgate.netuoguelph.ca By eliminating the need for organic solvents, these methods reduce waste and potential environmental impact, offering a highly efficient and clean route to the desired product. uoguelph.ca
Advanced Crystallographic and Solid State Structural Characterization
Single Crystal and Powder X-ray Diffraction Analysis of Zinc Tartrate Polymorphs
X-ray diffraction (XRD) is a cornerstone technique for elucidating the crystalline structure of materials. Both single-crystal and powder XRD methods have been employed to analyze different polymorphs of this compound, revealing key structural details.
Determination of Unit Cell Dimensions and Lattice Parameters
The unit cell is the basic repeating unit of a crystal structure. Its dimensions (a, b, c) and the angles between its axes (α, β, γ) are known as lattice parameters. These parameters are crucial for defining the crystal's geometry.
Different studies have reported varying unit cell dimensions for this compound, indicating the existence of multiple polymorphs and hydrated forms. For instance, one study identified an orthorhombic structure for a polycrystalline form of this compound with lattice parameters a = 7.945 Å, b = 8.968 Å, and c = 11.256 Å, with all interaxial angles being 90°. ijirset.com Another investigation on this compound crystals grown in an agar-agar gel reported a trigonal crystal system with a significantly larger unit cell volume of 8907.12 ų. crdeepjournal.org
A significant body of research has focused on the anhydrous form of zinc (II) tartrate, specifically the L-tartrate ([Zn(L-TAR)]) and D-tartrate ([Zn(D-TAR)]) enantiomers. mdpi.comresearchgate.net These were found to crystallize in the orthorhombic space group I222. mdpi.comresearchgate.net The unit cell parameters for these anhydrous forms were determined with high precision using electron diffraction, a technique suitable for sub-micron sized crystals. mdpi.comresearchgate.net
The table below summarizes the unit cell data for different this compound phases.
| Compound/Phase | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Crystal System |
| [Zn(L-TAR)] | 9.09 | 9.42 | 7.49 | 90 | 90 | 90 | 641.4 | Orthorhombic |
| [Zn(D-TAR)] | 9.08 | 9.42 | 7.50 | 90 | 90 | 90 | 641.6 | Orthorhombic |
| Polycrystalline this compound | 7.945 | 8.968 | 11.256 | 90 | 90 | 90 | 802.0 | Orthorhombic |
| This compound (in agar (B569324) gel) | - | - | - | - | - | - | 8907.12 | Trigonal |
It is noteworthy that hydrated phases of this compound are common and often represent the kinetic products of synthesis, while anhydrous forms are typically obtained under hydrothermal conditions. mdpi.com
Identification of Space Groups and Crystal Systems (e.g., Orthorhombic, Trigonal)
The space group of a crystal describes the symmetry of the arrangement of atoms in the unit cell. The crystal system is a broader classification based on the symmetry of the unit cell parameters.
Orthorhombic System : Several studies have identified orthorhombic crystal systems for this compound polymorphs.
Anhydrous [Zn(L-TAR)] and [Zn(D-TAR)] have been determined to crystallize in the orthorhombic space group I222. mdpi.comresearchgate.netmdpi.com This space group is relatively uncommon for molecular crystals but is favored in these MOFs to satisfy the octahedral coordination of the zinc centers. mdpi.comresearchgate.net
Another orthorhombic form with the space group P212121 has been reported for this compound. ijirset.com This space group has also been observed in zinc-doped potassium hydrogen tartrate crystals. saspublishers.com
Trigonal System : A study on this compound crystals grown in an agar-agar gel identified a trigonal crystal system with the space group P-3112. crdeepjournal.org
The identification of these different space groups and crystal systems underscores the polymorphic nature of this compound, where the same chemical compound can exist in different crystalline forms.
Analysis of Crystalline Nature and Crystallinity Degree
The crystalline nature of a material refers to the degree of structural order. Powder XRD patterns are instrumental in assessing this. Sharp, well-defined peaks in an XRD pattern are indicative of a highly crystalline material, while broad halos suggest an amorphous or poorly crystalline nature. crdeepjournal.org
Studies on this compound have consistently confirmed its crystalline nature through sharp peaks in their XRD patterns. ijirset.comcrdeepjournal.org The degree of crystallinity, which is a measure of the amount of crystalline material in a sample, can be influenced by synthesis conditions such as drying temperature and time. researchgate.netresearchgate.net For instance, higher temperatures and longer drying times have been shown to increase the degree of crystallinity of Zn(II)-tartrates, with reported degrees around 74–75%. researchgate.netresearchgate.net
The average grain size of the crystallites can also be estimated from XRD data. For this compound crystals grown in agar-agar gel, an average grain size of 73.96 nm was calculated. crdeepjournal.org In another study, the crystallite size of Zn(II)-tartrates was found to be around 16 nm. researchgate.netresearchgate.net
Electron Diffraction Techniques for Sub-Micron Crystal Structures
When crystals are too small for conventional single-crystal X-ray diffraction (typically < 1 µm), three-dimensional electron diffraction (3D-ED) emerges as a powerful alternative for structure determination. mdpi.com This technique has been successfully applied to the study of this compound, particularly for its nanocrystalline forms. mdpi.comresearchgate.netdntb.gov.ua
Absolute Structure Determination of Chiral this compound Metal-Organic Frameworks
A significant application of 3D-ED is the determination of the absolute structure of chiral molecules. This is crucial for understanding their properties and potential applications in areas like chiral separation and catalysis.
The absolute structures of the chiral 3D MOFs, anhydrous [Zn(L-TAR)] and [Zn(D-TAR)], have been successfully determined using 3D-ED from sub-micron sized crystals. mdpi.comresearchgate.netdntb.gov.ua These MOFs are dense 3D networks with chiral octahedral metal centers, classified as Δ for the L-tartrate and Λ for the D-tartrate. mdpi.comresearchgate.net The technique allowed for the unambiguous assignment of the stereochemistry of these nanocrystalline samples. mdpi.com
Dynamical Refinement for Stereochemical Assignment
Dynamical refinement is a computational method used in conjunction with electron diffraction data to improve the accuracy of the determined crystal structure. It accounts for the multiple scattering effects of electrons, which are more pronounced than for X-rays.
This method has proven to be a reliable tool for identifying the stereochemistry in nanocrystalline this compound samples. mdpi.comdntb.gov.ua In the analysis of [Zn(L-TAR)] and [Zn(D-TAR)], dynamical refinement showed a significant difference in the R-factors (a measure of the agreement between the experimental data and the calculated structure) for the correct and inverted structures, thus confirming the correct enantiomorph. mdpi.comresearchgate.net For instance, z-scores of 4.29σ for [Zn(L-TAR)] and 3.50σ for [Zn(D-TAR)] were calculated, corresponding to a probability of >99.9% that the absolute structures were determined correctly. mdpi.com
Dynamical refinement has also been shown to be superior to kinematical refinement (which does not account for multiple scattering) in locating hydrogen atoms within the crystal structure. mdpi.com
Coordination Geometry and Ligand Conformation in this compound Structures
The three-dimensional architecture of this compound is fundamentally dictated by the coordination environment of the zinc(II) ion and the conformational flexibility of the tartrate ligand. Crystallographic studies, primarily using X-ray and electron diffraction techniques, have revealed intricate structures where these two components assemble into complex polymeric networks. mdpi.comnih.goviucr.org
In this compound structures, the zinc(II) cation is typically found in a six-coordinate environment, adopting a distorted octahedral geometry. mdpi.comiucr.org In anhydrous zinc(II) tartrate, each Zn(II) center is coordinated by six oxygen atoms originating from four different tartrate ligands. mdpi.com This coordination sphere is invariably distorted from ideal octahedral geometry, a common feature for d¹⁰ Zn(II) complexes which lack crystal field stabilization energy. nih.gov
The distortion is evident in the variation of zinc-oxygen (Zn-O) bond lengths and the deviation of trans-angles from the ideal 180°. For instance, in an anhydrous zinc L-tartrate metal-organic framework (MOF), Zn-O distances range from 2.00(2) Å to 2.36(4) Å. mdpi.com Similarly, in a mixed-ligand complex, {[Zn(C₄H₄O₆)(C₁₂H₈N₂)]·6H₂O}n, the Zn atom is coordinated by four oxygen atoms and two nitrogen atoms, with Zn-O distances between 2.046(2) Å and 2.200(2) Å and trans-angles varying from 159.21(10)° to 160.73(10)°. nih.goviucr.org The longer Zn-O bonds are often associated with the carboxylate oxygen atoms that chelate with a hydroxyl oxygen, forming a strained five-membered ring with a small bite angle. mdpi.com
| Complex | Coordination Geometry | Zn-O Bond Distances (Å) | Trans O-Zn-O or N-Zn-N Angles (°) | Source |
|---|---|---|---|---|
| Anhydrous [Zn(L-TAR)] | Distorted Octahedral (ZnO₆) | 2.00(2) - 2.36(4) | Not specified | mdpi.com |
| {[Zn(C₄H₄O₆)(C₁₂H₈N₂)]·6H₂O}n | Distorted Octahedral (ZnO₄N₂) | 2.046(2) - 2.200(2) | 159.21(10) - 160.73(10) | nih.goviucr.org |
The tartrate dianion (C₄H₄O₆²⁻) is a versatile ligand capable of adopting multiple coordination modes due to its four potential oxygen donor sites (two from carboxylate groups and two from hydroxyl groups). rsc.org This versatility allows it to act as a chelating agent and, more significantly, as a bridging ligand connecting multiple metal centers, which is crucial for the formation of coordination polymers. mdpi.comrsc.org
In anhydrous this compound, the tartrate ligand functions in a µ₄-bridging mode. mdpi.com Each tartrate anion connects to four different Zn(II) ions, and conversely, each Zn(II) ion is linked to four distinct tartrate ligands, creating a dense three-dimensional coordination polymer. mdpi.com In some hydrated or mixed-ligand structures, the tartrate ligand can exhibit different or mixed coordination modes. mdpi.com For instance, comparisons with other metal tartrates show that while anhydrous phases may feature µ₄-tartrate, hydrated phases can contain both µ₄- and µ²-tartrate ligands. mdpi.com A common motif involves the tartrate acting as a bis(bidentate) ligand, where it chelates to two different metal centers through a carboxylate oxygen and an adjacent hydroxyl oxygen on each side. rsc.orgmdpi.com This η⁴µ²-chelating/bridging mode is instrumental in extending the structure into one-dimensional polymeric chains or more complex three-dimensional frameworks. researchgate.net
Elucidation of Tartrate Ligand Coordination Modes (e.g., Bidentate, Bridging µ2-, µ4-)
Microscopic and Spectroscopic Examination of Morphology and Composition
The macroscopic and elemental properties of this compound materials are frequently characterized using electron microscopy and associated spectroscopic techniques. These methods provide direct visual evidence of the material's morphology and confirm its elemental makeup.
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of this compound crystals. sumdu.edu.uaresearchgate.net Studies have shown that the morphology can vary significantly depending on the synthesis conditions, such as the use of different gel growth techniques. sumdu.edu.uacrdeepjournal.org
SEM images of this compound grown by a simple gel technique have revealed a plate-like crystal morphology, with evidence of growth via layer deposition. sumdu.edu.ua The individual plates were observed to be flat with sharp edges, and in some cases, further plate-like growths were seen on the main crystal surface. sumdu.edu.ua Other preparation methods have yielded whitish, spherulitic-shaped crystals. crdeepjournal.org In studies of zinc-doped cobalt tartrate, SEM analysis showed particle sizes ranging from 0.660 µm to 4.48 µm. connectjournals.comresearchgate.net The high depth of field in SEM imaging makes it particularly suitable for examining complex microstructures and fractured surfaces. sumdu.edu.ua
Energy Dispersive X-ray Analysis (EDAX), also known as EDX or EDS, is an analytical technique used in conjunction with electron microscopy to determine the elemental composition of a sample. wisdomlib.org When a sample is bombarded with an electron beam, it emits X-rays with energies characteristic of the elements present. sumdu.edu.uaresearchgate.net EDAX analysis of this compound crystals consistently confirms the presence of the expected elements: zinc (Zn), carbon (C), and oxygen (O). sumdu.edu.uaconnectjournals.com
Quantitative EDAX analysis provides the weight percentage (Wt.%) and atomic percentage (At.%) of the constituent elements, which can be compared with theoretical values calculated from the molecular formula (C₄H₄O₆Zn). sumdu.edu.ua The results from such analyses serve as a crucial confirmation of the compound's identity and purity. sumdu.edu.uaijirset.com
| Element | Experimental Wt.% | Experimental At.% | Source |
|---|---|---|---|
| C | 22.54 | 48.62 | sumdu.edu.ua |
| O | 15.11 | 24.48 | |
| Zn | 56.26 | 22.36 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Metal-Oxygen Vibrations
Fourier Transform Infrared (FTIR) spectroscopy is a definitive technique for identifying the functional groups present in this compound. The FTIR spectrum of this compound exhibits several characteristic absorption bands that confirm its molecular structure. saspublishers.comcrdeepjournal.org A broad absorption peak observed around 3401.2 cm⁻¹ is attributed to the O-H stretching vibrations, indicating the presence of water of crystallization. saspublishers.comcrdeepjournal.org
The carbon-hydrogen (C-H) stretching mode is identified by a weak band appearing at approximately 2981.9 cm⁻¹. saspublishers.com A strong and sharp absorption peak located at 1578.5 cm⁻¹ corresponds to the C=O stretching of the carboxylate group. saspublishers.comcrdeepjournal.org Stretching vibrations of the C-O bond are confirmed by peaks around 1416.4 cm⁻¹ and 1366.1 cm⁻¹. saspublishers.com Out-of-plane bending of the O-H group is associated with bands at 1086.5 cm⁻¹ and 1047.4 cm⁻¹. saspublishers.com
Crucially, the interaction between the zinc cation and the tartrate ligand is evidenced by the presence of metal-oxygen (Zn-O) stretching vibrations. These are observed as sharp peaks in the lower frequency region of the spectrum, specifically at 930.0 cm⁻¹, 885.2 cm⁻¹, and 739.9 cm⁻¹. saspublishers.comcrdeepjournal.org The presence of these distinct bands for various functional groups and metal-oxygen bonds provides a comprehensive vibrational signature of the this compound compound. saspublishers.com
Interactive Table: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment of Functional Group | Reference |
| 3401.2 | O-H stretching (water of crystallization) | saspublishers.comcrdeepjournal.org |
| 2981.9 | C-H stretching | saspublishers.com |
| 1578.5 | C=O stretching of carboxylate group | saspublishers.comcrdeepjournal.org |
| 1416.4 | C-O Stretching | saspublishers.com |
| 1366.1 | C-O Stretching | saspublishers.com |
| 1086.5 | O-H out-of-plane bending | saspublishers.com |
| 1047.4 | O-H out-of-plane bending | saspublishers.com |
| 930.0 | Zn-O Stretching | saspublishers.comcrdeepjournal.org |
| 885.2 | Zn-O Stretching | saspublishers.com |
| 739.9 | Zn-O Stretching | saspublishers.com |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy serves as a complementary technique to FTIR for obtaining a vibrational fingerprint of a material. It analyzes the inelastic scattering of monochromatic light to probe the vibrational modes of molecules and crystals. For metal-organic frameworks and coordination polymers like this compound, Raman spectra can provide valuable information on the ligand's vibrational modes, the metal-ligand bonds, and the lattice phonons. While specific experimental Raman data for pure this compound is not extensively detailed in the surveyed literature, the technique is recognized for its utility in characterizing isostructural tartrate compounds. For instance, in studies of doped tartrate crystals, Raman spectroscopy has been used to identify shifts in vibrational frequencies, such as the C-H stretching modes, which can appear at different wavenumbers compared to their IR counterparts.
Thermal Behavior and Decomposition Pathways
The thermal stability and decomposition mechanism of this compound are critical parameters determined through thermal analysis techniques. These methods monitor the changes in the physical and chemical properties of the material as a function of temperature.
Thermogravimetric Analysis (TGA) for Thermal Stability and Weight Loss Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. The TGA curve for this compound indicates that the compound has good thermal stability up to approximately 300°C. rsc.org The decomposition process typically occurs in distinct stages.
The initial weight loss, which is relatively small, occurs at temperatures up to 300.28°C and is attributed to the evaporation of water of hydration from the crystal structure. crdeepjournal.org One study reported a weight loss of 2.94% in this initial stage. crdeepjournal.org A more significant and sharp decline in mass is observed in the temperature range of 300.28°C to 400.23°C. crdeepjournal.org This major weight loss is due to the decomposition of the anhydrous this compound, which involves the release of gases such as carbon monoxide and carbon dioxide. crdeepjournal.org Above 400.23°C, the material exhibits thermal stability in its oxide form. crdeepjournal.org The total weight loss can be substantial; for example, one analysis showed a total weight loss of 63.30% up to 588°C, with the final residual product being zinc oxide. crdeepjournal.org
Interactive Table: TGA Data for this compound
| Temperature Range (°C) | Event | Weight Loss (%) | Reference |
| Up to 300.28 | Evaporation of water molecules | 2.94 | crdeepjournal.org |
| 300.28 - 400.23 | Decomposition (release of CO and CO₂) | Major weight loss | crdeepjournal.org |
| Up to 588 | Total decomposition to zinc oxide | 63.30 | crdeepjournal.org |
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Thermal Events
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect thermal events such as phase transitions and decomposition by measuring the temperature difference or heat flow difference between a sample and a reference material.
For this compound, DTA and DSC analyses confirm the thermal events observed in TGA. The decomposition of this compound is characterized by a sharp endothermic peak. crdeepjournal.org One DTA study identified a distinct endothermic peak at 358.86°C, corresponding to the decomposition of the crystal structure and the formation of zinc oxide. crdeepjournal.org This process is accompanied by the release of carbon monoxide and carbon dioxide gases. crdeepjournal.org The endothermic nature of this peak indicates that the decomposition is a process that absorbs heat from the surroundings. crdeepjournal.org DSC studies also manifest the presence of water of hydration within the crystal structure, which is released in the initial heating stages. ibm.com
Coordination Chemistry and Solution Phase Speciation of Zinc Tartrate Systems
Chelation Properties of Tartrate Anions with Zinc(II) Ions
Tartrate anions act as effective chelating agents for zinc(II) ions. cymitquimica.com A chelate is a coordination compound formed between a metal ion and a ligand that has two or more points of attachment to the metal ion. In the case of zinc tartrate, the tartrate dianion can coordinate with a single Zn(II) ion through one hydroxy oxygen and one carboxy oxygen atom. researchgate.net This ability to form a stable ring structure is a key feature of the chelation process.
The tartrate ligand is particularly adept at this, as it can also bridge two adjacent metal centers, facilitating the formation of polynuclear complexes and three-dimensional coordination polymers. researchgate.netmdpi.com In these structures, each Zn(II) ion can be coordinated by multiple tartrate molecules, and each tartrate can, in turn, bind to several Zn(II) ions. mdpi.com Specifically, a Zn(II) ion can be coordinated by four different tartrate molecules, creating a distorted octahedral geometry. mdpi.com This coordination involves both the hydroxyl and carboxylate groups of the tartrate. researchgate.net
Formation Constants and Stability of Zinc-Tartrate Complexes in Solution
The stability of zinc-tartrate complexes in a solution is quantified by their formation constants (also known as stability constants). These constants represent the equilibrium for the formation of the complex from its constituent metal ion and ligand(s). wordpress.com For the zinc-tartrate system, several complex species can exist, each with its own formation constant.
Table 1: Stability Constants of Zinc-Tartrate Complexes
Influence of pH and Ligand Concentration on Zinc Speciation
The distribution of zinc species in a tartrate solution is highly dependent on both the pH of the solution and the concentration of the tartrate ligand. unime.it At different pH values, the tartrate anion itself can exist in different protonated forms, which affects its ability to chelate with zinc.
At pH values between 3.5 and 6.5, the primary species present are ZnTar and, notably, Zn(Tar)₂. unime.it As the pH increases beyond 6.5, the formation of hydroxo complexes becomes more significant. unime.it Species such as ZnTar(OH)₂, Zn₂(Tar)₂(OH)₂, and Zn₂(Tar)₂(OH)₃ become predominant, accounting for approximately 50% of the zinc species. unime.it
The concentration of the tartrate ligand also plays a crucial role. An increase in tartrate concentration will, according to Le Chatelier's principle, shift the equilibrium towards the formation of higher-order complexes like Zn(Tar)₂. The interplay between pH and ligand concentration creates a dynamic system where the dominant zinc species can be carefully controlled. researchgate.net
Electrochemical Investigations of Zinc(II) Reduction in Tartrate-Containing Baths
The presence of tartrate in an electrochemical bath significantly influences the reduction of Zn(II) ions. researchgate.net This is of particular interest in the field of electrodeposition, where the goal is to plate a thin layer of zinc onto a substrate.
Voltammetric analysis has demonstrated that the presence of tartrate species in a sulphate bath shifts the reduction potential of Zn(II) to more positive values. researchgate.net This indicates that the reduction of the zinc-tartrate complex is electrochemically easier than the reduction of the hydrated zinc ion. The kinetics of the reduction process are influenced by the specific zinc-tartrate complexes present in the solution, which, as discussed, are controlled by pH and ligand concentration. researchgate.net
Reduction Kinetics of Zinc(II) Metal Ions
Comparative Speciation Studies with Other Divalent Metal Ions and Ligands
To better understand the behavior of the zinc-tartrate system, it is useful to compare it with other systems involving different divalent metal ions and ligands.
The stability of metal-ligand complexes often follows the Irving-Williams series, which for first-row transition metals is generally Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). psu.edu This trend suggests that copper(II) typically forms more stable complexes than zinc(II) with the same ligand.
When comparing tartrate with other similar ligands like citrate (B86180) and malate, studies have shown that the stability of the zinc complexes follows the trend: Citrate > Malate > Tartrate. unime.it This indicates that citrate is a stronger chelating agent for zinc(II) than tartrate. For instance, zinc-citrate species are significantly more stable than zinc-tartrate species. unime.it
In electrodeposition, the choice of complexing agent can significantly affect the composition of alloy coatings. For example, in the electrodeposition of tin-zinc (B8454451) alloys, using tartrate as a complexing agent was found to increase the zinc content in the alloy compared to when gluconate was used. scielo.br Similarly, in the deposition of Zn-Ni alloys from non-cyanide alkaline baths, tartrate has been effectively used as a complexing agent for Ni²⁺ ions. researchgate.net These comparisons highlight the specific role that tartrate plays in influencing the chemical and electrochemical properties of solutions containing divalent metal ions.
Theoretical and Computational Chemistry Investigations of Zinc Tartrate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For zinc tartrate, DFT calculations have been employed to understand its geometry, energy landscape, and reactivity.
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the this compound molecule. For instance, studies on related zinc complexes have utilized DFT with basis sets like B3LYP/6-31G(d) to find the optimized geometry. researchgate.net This process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles.
The energy landscape of this compound can be complex, with multiple possible isomers and conformers. Computational methods, such as those combining DFT with structure prediction algorithms like CALYPSO, have been used to explore the potential energy surfaces of zinc-containing clusters and identify low-energy isomers. beilstein-journals.org This type of analysis is essential for understanding the relative stabilities of different this compound forms.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. sphinxsai.com
DFT calculations are widely used to determine the HOMO and LUMO energies of molecules. mdpi.com For zinc complexes, these calculations have been performed using functionals like B3LYP with various basis sets. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. sphinxsai.com The analysis of HOMO and LUMO distributions can also reveal the regions of the molecule most likely to be involved in electron transfer processes.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.89 |
| ELUMO | -0.85 |
| Energy Gap (ΔE) | 5.04 |
Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO). sphinxsai.com
Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO). sphinxsai.com
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (IP - EA) / 2). mdpi.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the susceptibility of a species to accept electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). dergipark.org.trscielo.org.mx
These descriptors are calculated using DFT and provide a quantitative framework for comparing the reactivity of different molecules. dergipark.org.truoc.ac.in For example, a higher electrophilicity index indicates a better electrophile. scielo.org.mx
| Descriptor | Formula | Value |
|---|---|---|
| Ionization Potential (IP) | -EHOMO | 5.89 eV |
| Electron Affinity (EA) | -ELUMO | 0.85 eV |
| Electronegativity (χ) | (IP + EA) / 2 | 3.37 eV |
| Chemical Hardness (η) | (IP - EA) / 2 | 2.52 eV |
| Chemical Softness (S) | 1 / η | 0.19 eV-1 |
| Electrophilicity Index (ω) | μ² / 2η | 2.25 eV |
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
Molecular Dynamics Simulations for Solution Behavior and Interfacial Phenomena
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. MD simulations have been applied to understand the behavior of zinc ions and related organic ligands in solution. For instance, simulations have been used to investigate the solvation structure of zinc ions in aqueous solutions, revealing details about the coordination of water molecules. nd.eduresearchgate.net
In the context of this compound, MD simulations can provide insights into:
The conformation of the tartrate ligand in solution.
The structure of the hydration shell around the zinc-tartrate complex.
The dynamics of the interaction between zinc ions and tartrate ligands.
Hamiltonian Replica Exchange Molecular Dynamics simulations have been used to study the conformational landscape of tartrate-based inhibitors, which can inform our understanding of this compound's behavior in solution. rsc.org Furthermore, MD simulations are valuable for studying interfacial phenomena, such as the behavior of zinc-containing species at a solid-liquid interface, which is relevant to applications like batteries. nd.edu
Computational Modeling of Zinc Speciation in Complex Chemical Systems (e.g., ChemEQL applications)
Computational modeling tools like ChemEQL are used to calculate the equilibrium concentrations of species in complex chemical systems. eawag.cheawag.ch These programs use thermodynamic stability constants to determine the speciation of metals, such as zinc, in the presence of various ligands, including tartrate.
By inputting the total concentrations of zinc, tartrate, and other relevant components (e.g., H⁺), ChemEQL can calculate the concentrations of all possible zinc-tartrate species at equilibrium. This is crucial for understanding how factors like pH influence the formation and distribution of different this compound complexes in aqueous environments. The software can also model adsorption processes and the effects of ionic strength. eawag.cheawag.ch
Prediction of Structural and Thermodynamic Properties of this compound Phases
Computational methods are increasingly used to predict the structural and thermodynamic properties of solid-state materials. For this compound, this can involve:
Structure Prediction: Using algorithms to predict the crystal structures of different this compound phases, including anhydrous and hydrated forms. mdpi.com
Thermodynamic Stability: Calculating the formation energies of these phases to determine their relative thermodynamic stabilities. researchgate.net This can help to understand which phase is most likely to form under specific conditions. For example, density functional calculations can be employed to determine the free energies of formation, including contributions from vibrations and disorder. researchgate.net
These predictive capabilities are valuable for guiding the synthesis of new this compound materials with desired properties and for interpreting experimental observations. osti.gov
Advanced Materials Research and Applications of Zinc Tartrate Derivatives
Zinc Tartrate as a Precursor for Advanced Oxide Materials
The controlled thermal decomposition of this compound and related precursors is a key strategy for synthesizing high-purity, nanostructured oxide materials. The tartrate ligand, upon heating, decomposes into volatile products, leaving behind a reactive metal oxide residue that can form various complex oxides at relatively low temperatures.
Synthesis of Zinc Oxide (ZnO) Nanoparticles via Thermal Decomposition
Zinc oxide (ZnO) nanoparticles are widely studied for their unique electronic and optical properties. A common route to synthesize ZnO nanoparticles is through the thermal decomposition of a zinc-containing precursor. mdpi.com While various precursors like zinc oxalate (B1200264), zinc carbonate, and zinc acetate (B1210297) are used, the principle remains consistent: heating the precursor in air causes the organic part to burn off, yielding ZnO. researchgate.netscispace.comrsc.org
The characteristics of the resulting ZnO nanoparticles, such as particle size and morphology, are highly dependent on the synthesis conditions. For instance, studies using zinc oxalate have shown that calcination temperature directly influences the average particle size. researchgate.net Similarly, when using a metal-organic framework (MOF-5) as a precursor, the decomposition at 550°C for 5 hours leads to the formation of spherical ZnO nanoparticles. nih.gov The presence of capping agents and the synthesis temperature of the initial MOF can further tune the final size of the ZnO nanoparticles, with sizes ranging from 80 to 110 nm being reported. nih.gov The thermal decomposition of zinc hydroxide (B78521) nitrate, another precursor, shows a complete conversion to ZnO at around 250°C.
Table 1: Influence of Precursor and Temperature on ZnO Nanoparticle Synthesis
| Precursor | Decomposition Temperature (°C) | Resulting Average Particle Size (nm) | Reference |
|---|---|---|---|
| Basic Zinc Acetate | 500 | 28.8 | researchgate.net |
| Basic Zinc Acetate | 600 | 34.0 | researchgate.net |
| Basic Zinc Acetate | 700 | 39.5 | researchgate.net |
| MOF-5 (with TEA, 90°C) | 550 | 80 | nih.gov |
| MOF-5 (without TEA, 90°C) | 550 | 100 | nih.gov |
| MOF-5 (with TEA, RT) | 550 | 90 | nih.gov |
| MOF-5 (without TEA, RT) | 550 | 110 | nih.gov |
| Zinc Oxalate | 773 K (500°C) | 44.0 | uoc.ac.in |
The formation of the hexagonal wurtzite structure of ZnO is confirmed through X-ray diffraction (XRD) analysis after decomposition. mdpi.comnih.gov This method provides a straightforward and effective way to produce crystalline ZnO nanoparticles for various applications.
Formation of Spinel Zinc Ferrites (ZnFe₂O₄)
Spinel zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles are of significant interest due to their magnetic and electronic properties. ijirset.commrecacademics.com The tartrate precursor method is a recognized technique for synthesizing these materials. researchgate.nettsijournals.com This process involves the preparation of a precursor gel containing zinc and iron ions chelated by tartrate ligands. Subsequent thermal treatment of this precursor leads to the formation of zinc ferrite.
Research has shown that the formation of pure, single-phase spinel ZnFe₂O₄ is highly dependent on the thermal processing conditions. iaea.orgproquest.com The evolution of intermediate phases during calcination plays a critical role. iaea.org For example, a single-phase, stoichiometric zinc ferrite can be obtained by annealing the tartrate precursor gel at a relatively low temperature of 350°C for 4 hours. iaea.org Other methods, like the sol-gel citrate (B86180) route, also highlight the importance of process parameters such as pH and calcination temperature in obtaining the desired pure spinel phase. ijret.org The use of mixed metal tartrate precursors, such as nickel-copper-zinc-iron tartrate, has also been explored for creating doped spinel ferrites. espublisher.com
Table 2: Synthesis Methods for Spinel Zinc Ferrite (ZnFe₂O₄)
| Synthesis Method | Precursors | Key Findings | Reference |
|---|---|---|---|
| Tartrate Precursor | Zinc and Iron Tartrate Gel | Single-phase ZnFe₂O₄ formed at 350°C. iaea.org | iaea.orgproquest.com |
| Co-precipitation | Ferric Chloride, Zinc Chloride | Pure spinel phase formed at pH 7.5 and calcination at 500°C. tsijournals.com | researchgate.nettsijournals.com |
| Sol-gel Citrate | Zinc and Iron Nitrates, Citric Acid | Pure spinel phase obtained at pH 9. ijret.org | ijret.org |
| Wet Chemical Precipitation | Zinc Nitrate, Ferric Nitrate | Synthesis of nanoparticles with a size of ~20 nm. ijirset.com | ijirset.com |
This precursor-based approach allows for fine control over the stoichiometry and phase purity of the final ZnFe₂O₄ nanoparticles, which is crucial for their application in advanced electronic and magnetic devices. iaea.orgijret.org
Development of Zinc Titanates (e.g., ZnTiO₃, Zn₂TiO₄)
The ZnO-TiO₂ system contains several important ternary oxide compounds, including zinc metatitanate (ZnTiO₃), zinc orthotitanate (Zn₂TiO₄), and the metastable phase Zn₂Ti₃O₈. sphinxsai.comwikipedia.org These materials have applications as microwave dielectrics, pigments, and catalysts. psu.educhalcogen.ro Their synthesis can be achieved through the thermal treatment of mixed precursors.
One method involves the thermal decomposition of a co-precipitated precursor containing zinc oxalate (ZnC₂O₄·2H₂O) and titanium dioxide (TiO₂). sciencegate.appresearchgate.net The phase evolution is highly temperature-dependent. Studies show that the formation of zinc titanates begins around 700°C, with Zn₂TiO₄ being detected alongside ZnO and TiO₂. sciencegate.appresearchgate.net As the temperature increases to 800°C, the metastable Zn₂Ti₃O₈ phase appears. sciencegate.appresearchgate.net At 900°C, this metastable phase decomposes to form ZnTiO₃. sciencegate.appresearchgate.net It is noted that above 945°C, ZnTiO₃ tends to decompose into Zn₂TiO₄ and rutile TiO₂. chalcogen.ro
Table 3: Phase Evolution of Zinc Titanates from ZnC₂O₄·2H₂O-TiO₂ Precursor
| Calcination Temperature (°C) | Major Phases Detected | Reference |
|---|---|---|
| 700 | Zn₂TiO₄, ZnO, TiO₂ (anatase) | sciencegate.appresearchgate.net |
| 800 | Zn₂TiO₄, Zn₂Ti₃O₈, TiO₂ (anatase) | sciencegate.appresearchgate.net |
| 900 | ZnTiO₃, Zn₂TiO₄, TiO₂ (rutile) | sciencegate.appresearchgate.net |
Other synthesis routes like solid-state reaction of ZnO and TiO₂ powders and various sol-gel methods are also employed. sphinxsai.comchalcogen.rochalcogen.ro The final phase composition is influenced by the stoichiometry of the reactants and the calcination temperature. sphinxsai.com The ability to control the formation of specific zinc titanate polymorphs is essential for tailoring their properties for specific technological applications.
Metal-Organic Frameworks (MOFs) Incorporating this compound Ligands
Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orglaborundmore.com The use of chiral ligands, such as tartaric acid, allows for the synthesis of chiral MOFs with potential applications in enantioselective separation and catalysis.
Design and Synthesis of Chiral this compound MOFs
The synthesis of chiral MOFs can be achieved by using enantiomerically pure ligands. frontiersin.org this compound MOFs are synthesized using either L-tartaric acid or D-tartaric acid, leading to the formation of homochiral frameworks. mdpi.com A typical synthesis involves a one-pot hydrothermal reaction of a zinc salt (e.g., zinc acetate) with the chosen tartaric acid enantiomer in water. mdpi.comresearchgate.net For example, reacting zinc acetate with L-tartaric acid at 110°C for 2 days yields the anhydrous chiral MOF [Zn(L-TAR)]. mdpi.com
The resulting structure is a dense, three-dimensional coordination polymer where each zinc ion is coordinated by four different tartrate molecules, and each tartrate bridges four different zinc ions. mdpi.com The absolute structure of these MOFs, such as [Zn(L-TAR)] and its enantiomer [Zn(D-TAR)], has been determined to have the chiral space group I222. mdpi.comresearchgate.net The chirality arises from the chiral tartrate ligand, which induces the formation of chiral octahedral metal centers, classified as Δ for the L-tartrate version and Λ for the D-tartrate version. researchgate.net Other strategies for creating chiral MOFs include using bifunctional pyrazole-carboxylate ligands with zinc, resulting in rare chiral topologies like 3,6T22. mdpi.com
Table 4: Synthesis of Chiral Zinc-Based MOFs
| MOF Name/Formula | Chiral Ligand | Synthesis Conditions | Resulting Space Group/Topology | Reference |
|---|---|---|---|---|
| [Zn(L-TAR)] | L-tartaric acid | Hydrothermal, 110°C, 2 days | I222 | mdpi.comresearchgate.net |
| [Zn(D-TAR)] | D-tartaric acid | Hydrothermal, 110°C, 2 days | I222 | mdpi.comresearchgate.net |
| 3,6T22-[Zn(Isa-az-tmpz)] | Isa-az-tmpz²⁻ | Solvothermal, 80°C, 72 h | P4₃2₁2 or P4₁2₁2 | mdpi.com |
| d-Co₀.₇₅Zn₀.₂₅-MOF-74 | d-tartaric acid | Modification of Co₀.₇₅Zn₀.₂₅-MOF-74 | Not specified | acs.org |
The ability to synthesize these enantiopure frameworks opens up possibilities for their use in applications that require chiral recognition. mdpi.com
Investigation of Porosity and Network Topologies in MOF Structures
The structure of MOFs dictates their porosity and network topology, which are key to their function in areas like gas storage and separation. researchgate.netscirp.org While some this compound MOFs, like the anhydrous [Zn(L-TAR)], are dense 3D networks with no significant pores for solvent accommodation, other zinc-based MOFs built with tartrate-derived or other functionalized ligands exhibit significant porosity. mdpi.comresearchgate.net
For instance, a chiral MOF synthesized from zinc and a T-shaped pyrazole-isophthalate ligand, [Zn(Isa-az-tmpz)], displays a rare 3,6T22-topology. mdpi.com This ultramicroporous material has small trigonal channels of about 6 × 4 Å. mdpi.com Due to these small pore dimensions, it shows selective gas uptake, adsorbing H₂ and CO₂ but not larger molecules like N₂ and Ar under cryogenic conditions. mdpi.com The calculated BET surface area from CO₂ adsorption for this MOF was 496 m²·g⁻¹. mdpi.com
In another example, a biocompatible Zn(II)-L-tartrate MOF was found to have homogenous pores of around 0.6-1.0 Å. researchgate.net The porosity and stability of MOFs can be tuned by altering the metal centers or the organic linkers. acs.orgmdpi.com The flexibility of some MOF structures, such as the twofold interpenetrated network of [Zn₂(bdc)₂(bpy)] (MOF-508), allows for dynamic changes between open and closed forms, affecting the accessible pore volume. wiley-vch.de The study of network topologies provides a framework for understanding and predicting the porosity of these advanced materials. rsc.orgrsc.org
Table 5: Porosity Data for Selected Zinc-Based MOFs
| MOF Name | Pore Size (Å) | BET Surface Area (m²/g) | Key Structural Feature | Reference |
|---|---|---|---|---|
| 3,6T22-[Zn(Isa-az-tmpz)] | ~6 x 4 | 496 (from CO₂) | Ultramicroporous, 3,6T22-topology | mdpi.com |
| Zn(II)-L-tartrate MOF | 0.6 - 1.0 | Not specified | Homogenous porous structure | researchgate.net |
| IRMOF-1 | 12.8 | Not specified | Isoreticular cubic structure | mdpi.com |
| IRMOF-16 | 28.8 | Not specified | Isoreticular cubic structure | mdpi.com |
Application in Energy Storage Systems Research
The unique chemical properties of this compound and its derivatives have led to their exploration in the field of energy storage, particularly in the development of high-performance supercapacitors and as additives in zinc-ion batteries.
Development of Microporous Carbons for Supercapacitor Electrodes
A novel approach to synthesizing microporous carbons for supercapacitor electrodes involves a this compound-oriented hydrothermal synthesis method. beilstein-journals.org In this process, a zinc-organic complex, formed through the chelation of zinc ions and tartaric acid, is integrated into a resorcinol/formaldehyde polymer network under hydrothermal conditions. beilstein-journals.orgcapes.gov.br Subsequent carbonization of this composite material yields microporous carbons with a high specific surface area and a large mean pore size. beilstein-journals.orgcapes.gov.br
These structural characteristics are crucial for the performance of electrical double-layer capacitors (EDLCs), where energy storage is achieved by charge accumulation at the electrode-electrolyte interface. A high surface area provides more sites for charge storage, while a well-developed pore structure facilitates rapid ion transportation, enabling fast charge and discharge operations. beilstein-journals.org
Research has demonstrated that microporous carbons derived from this this compound-oriented method can achieve a specific surface area of up to 1255 m²/g and a mean pore size of 1.99 nm. beilstein-journals.orgcapes.gov.br These materials have shown excellent electrochemical performance when used as supercapacitor electrodes, exhibiting high specific capacitance and good cycling stability. beilstein-journals.orgcapes.gov.br
Table 1: Performance of this compound-Derived Microporous Carbon Electrodes
| Parameter | Value | Reference |
|---|---|---|
| Max. Specific Surface Area | 1255 m²/g | beilstein-journals.org |
| Mean Pore Size | 1.99 nm | beilstein-journals.org |
| Specific Capacitance | 225 F/g at 1.0 A/g | beilstein-journals.org |
| High-Rate Capability | Maintained at 20 A/g | beilstein-journals.org |
Role of this compound as an Electrolyte Additive in Zinc-Ion Batteries
Aqueous zinc-ion batteries (ZIBs) are a promising energy storage technology due to their low cost, inherent safety, and environmental friendliness. researchgate.net However, challenges such as zinc dendrite growth and side reactions at the anode surface hinder their practical application. researchgate.netprocurementresource.com Electrolyte engineering, through the use of additives, has emerged as a key strategy to address these issues. procurementresource.com
Research has shown that tartrate ions, introduced into the electrolyte via salts like sodium tartrate, can significantly improve the performance and longevity of zinc anodes. researchgate.netprocurementresource.com The tartrate additive functions in a multi-faceted manner. Firstly, it preferentially adsorbs onto the zinc metal surface, which helps to create a stable electrode-electrolyte interface and promotes uniform zinc deposition, thereby mitigating the formation of dendrites. researchgate.net
Secondly, the tartrate ions can interact strongly with Zn²⁺ ions in the electrolyte, altering the solvation shell of the zinc ions. researchgate.net This modification of the solvation structure can help to suppress parasitic side reactions, such as the hydrogen evolution reaction, that compete with the zinc plating/stripping process. researchgate.net Studies have demonstrated that the addition of sodium tartrate to the electrolyte enhances the electrochemical performance of the zinc anode and reduces corrosion. procurementresource.com This approach opens up possibilities for developing more effective and cost-efficient electrolyte systems for stable and long-lasting zinc-ion batteries. researchgate.net
Catalytic Properties of this compound and its Derivatives
This compound and its derivatives have shown potential as catalysts in various chemical transformations, including organic synthesis and metal coating processes. The chiral nature of the tartrate ligand makes these compounds particularly interesting for asymmetric catalysis.
Exploration as Reagents in Organic Synthesis
Zinc L-tartrate has been effectively utilized as a heterogeneous chiral Lewis acid catalyst. One notable application is in the asymmetric ring-opening of cyclohexene (B86901) oxide with various alkyl- and arylthiols. beilstein-journals.org This reaction is significant as it produces chiral β-hydroxy sulfides, which are valuable intermediates in organic synthesis. The use of zinc L-tartrate as a catalyst in dichloromethane (B109758) at room temperature has been demonstrated, although the reaction times can be lengthy. beilstein-journals.org
Furthermore, chiral zinc complexes derived from tartrates have been investigated in other asymmetric reactions. For instance, a chiral zinc complex generated from diisopropyl L-(+)-tartrate, in conjunction with a rhodium catalyst and diethylzinc, serves as a key intermediate in an asymmetric reductive aldol-type reaction. jst.go.jp This reaction, which couples α,β-unsaturated esters with carbonyl compounds, produces a variety of enantioenriched β-hydroxy esters, which are important structural motifs in many bioactive natural products. jst.go.jp The proposed mechanism involves the transmetalation of a rhodium enolate with the chiral zinc-tartrate complex, which then reacts with the carbonyl compound to yield the β-hydroxy ester with enantioselectivity. jst.go.jp
Catalytic Activity in Metal Coating Processes
This compound is reported to have applications as a catalyst in the formation of metal coatings. procurementresource.comamericanelements.com While detailed mechanistic studies on this compound itself are limited in the available literature, the influence of the tartrate ion in zinc electrodeposition and electroless plating processes has been investigated. These studies provide insight into the catalytic or modifying role of tartrate in such systems.
In the electrodeposition of zinc from sulphate-tartrate baths, the presence of tartrate species has been shown to shift the reduction potential of Zn(II) to more positive values, influencing the kinetics of the deposition process. researchgate.net The tartrate ion acts as a complexing agent for Zn(II), and the nature of the zinc-tartrate complexes in the solution, which is pH-dependent, affects the electrochemical response. researchgate.net
In the context of electroless plating, the concentration of tartrate salts in the plating bath has a notable effect on the morphological characteristics and composition of the resulting coatings. For example, in the electroless deposition of a Cu-Zn (brass) coating on a zinc alloy, an increase in the tartrate salt concentration was found to promote the copper deposition rate, thereby affecting the Cu/Zn atomic ratio across the coating's thickness. researchgate.net This indicates that the tartrate ion plays a significant role in controlling the co-deposition of the metals, which is a critical aspect of producing coatings with desired properties.
Crystal Engineering and Fabrication of Functional Single Crystals
The growth and characterization of this compound single crystals are of interest due to the potential for these materials to exhibit interesting physical properties such as ferroelectricity, piezoelectricity, and non-linear optical behavior. crdeepjournal.org Crystal engineering focuses on controlling the growth process to obtain high-quality crystals with specific morphologies and properties.
A common method for growing this compound crystals, which are sparingly soluble in water, is the gel diffusion technique. crdeepjournal.orgijirset.com This method allows for the slow and controlled reaction of reactants, such as zinc chloride and tartaric acid, within a silica (B1680970) or agar-agar gel matrix, leading to the formation of single crystals at or near ambient temperature. capes.gov.brcrdeepjournal.orgijirset.com The optimal conditions for crystal growth, including the pH of the gel solution, gel concentration and setting time, and the concentration of reactants, are crucial parameters that are varied to obtain crystals of desired size and quality. researchgate.netijirset.com Researchers have successfully grown whitish, spherulitic, and star-shaped this compound crystals using this technique. crdeepjournal.orgijirset.com
Characterization of these lab-grown crystals is performed using various analytical techniques. Powder X-ray diffraction (XRD) is used to confirm the crystalline nature of the material and to determine its crystal structure and unit cell parameters. crdeepjournal.orgijirset.com Studies have shown that this compound can crystallize in different systems, including orthorhombic and trigonal structures. crdeepjournal.orgijirset.com Fourier-transform infrared spectroscopy (FTIR) is employed to identify the functional groups present in the crystal, confirming the presence of hydroxyl (-OH), carbonyl (>C=O), and metal-oxygen (Zn-O) bonds. crdeepjournal.org
More advanced structural analysis has been conducted on anhydrous zinc (II) tartrate, which forms a three-dimensional metal-organic framework (MOF). mdpi.com Due to the formation of very small, intergrown needle-like crystals, traditional single-crystal X-ray diffraction was not feasible. Instead, 3D electron diffraction (3D-ED) was used to determine the absolute structure of both the [Zn(L-TAR)] and [Zn(D-TAR)] forms. mdpi.com These studies revealed that they crystallize in the orthorhombic space group I222, with each zinc ion coordinated to four different tartrate molecules, and each tartrate connected to four different zinc ions. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Resorcinol |
| Formaldehyde |
| Sodium tartrate |
| Cyclohexene oxide |
| Diisopropyl L-(+)-tartrate |
| Diethylzinc |
| Zinc chloride |
| Tartaric acid |
| Copper |
| Zinc |
| [Zn(L-TAR)] (Zinc L-tartrate) |
Studies on Growth Conditions for Specific Crystal Morphologies
The morphology of this compound crystals is highly dependent on the synthesis conditions, which can be manipulated to produce a variety of crystal shapes and sizes, from the nano- to the macro-scale. These morphological variations are critical as they influence the material's properties and potential applications. Researchers have employed several techniques to control the crystal growth of this compound, with the gel growth method being particularly common due to its simplicity and effectiveness at ambient temperatures for sparingly soluble substances like this compound. ijirset.comjmaterenvironsci.com
Key parameters that have a considerable effect on the growth rate and resulting morphology include the pH of the gel solution, gel concentration, gel setting and aging time, and the concentration of reactants. sumdu.edu.uaresearchgate.net For instance, in a silica gel single diffusion setup, dendritic growth is often observed near the gel interface due to a fast growth rate, while well-developed, semitransparent crystals form deeper within the gel where the reaction is more controlled. sumdu.edu.uaresearchgate.net
Different morphologies such as whitish, semi-transparent, diamond-shaped crystals have been obtained, with sizes reaching up to 3mm x 4mm. sumdu.edu.uaresearchgate.net Other studies have reported whitish, semi-transparent, star-shaped, and needle-shaped crystals. ijirset.com In agar-agar gel, white spherulitic-shaped crystals with dimensions of 7 mm x 6 mm x 6 mm have been successfully grown. crdeepjournal.org
Mild hydrothermal synthesis has also been utilized, particularly to obtain anhydrous this compound phases. Conditions of 110 °C for 2 days were found to be sufficient to prevent the crystallization of hydrated forms, resulting in the formation of very small, intergrown needles. mdpi.com
The following table summarizes the influence of various growth parameters on the resulting this compound crystal morphologies as reported in different studies.
| Growth Technique | Key Parameters Varied | Observed Morphologies | Source |
| Silica Gel (Single Diffusion) | pH, gel concentration, reactant concentration, gel setting/aging time | Diamond-shaped, dendritic, well-developed semi-transparent | sumdu.edu.ua, researchgate.net |
| Silica Gel (Single Diffusion) | pH, gel concentration, reactant concentration, gel setting time | Star-shaped, needle-shaped | ijirset.com |
| Agar-Agar Gel (Single Diffusion) | Reactant concentration, gel aging/setting period | White spherulitic | crdeepjournal.org |
| Hydrothermal Synthesis | Temperature (110 °C), Time (2 days) | Small, intergrown needles (anhydrous) | mdpi.com |
Investigation of Crystallinity Impact on Material Properties
The degree of crystallinity is a crucial factor in materials science that can significantly alter the physical and chemical properties of this compound and its derivatives, thereby affecting their performance in various applications. researchgate.net Crystallinity refers to the degree of structural order in a solid. numberanalytics.com In polymers and coordination polymers like this compound, highly crystalline materials exhibit ordered, three-dimensional arrangements of molecular chains, which can lead to properties such as higher density, stiffness, and thermal stability compared to their amorphous counterparts. numberanalytics.comkharagpurcollege.ac.inlibretexts.org
For this compound, the crystallinity can be influenced by synthesis and post-synthesis treatments. For example, a study on this compound synthesized by a direct mixing solution method showed that the degree of crystallinity is affected by drying temperature and time. researchgate.netresearchgate.net Increasing the drying temperature from 80 °C to 120 °C and the drying time from 1 to 2 hours resulted in a higher degree of crystallinity, with values around 74–75% being achieved. researchgate.netresearchgate.net
The impact of crystallinity on material properties is multifaceted:
Thermal Stability: Analysis of a this compound complex with good crystallinity showed it possessed good thermal stability up to 300 °C. researchgate.net
Optical Properties: The same crystalline this compound was found to absorb UV light between 200–236 nm and exhibited a direct band gap energy of 5.54 eV. researchgate.net Increased crystallinity in materials like zinc oxide (ZnO) nanorods, often produced from zinc-based precursors, has been shown to improve photosensitivity. researchgate.net
Catalytic Activity: The arrangement of atoms in a crystal lattice can create specific active sites for catalysis. While amorphous catalysts can offer a high density of defects that act as active sites oaepublish.com, the ordered structure of crystalline materials provides well-defined catalytic centers. For instance, the catalytic activity of some metal oxides has been directly correlated with their basic properties, which are influenced by the crystalline structure. mdpi.com In zinc-containing metalloenzymes, the precise, crystalline arrangement of atoms, including a zinc ion, creates a catalytic pocket. nih.govnih.gov The crystallinity of this compound as a precursor can influence the properties of the final catalytic material.
Adsorption and Surface Area: In the synthesis of zinc oxide nanoparticles from zinc precursors, higher calcination temperatures lead to increased crystal size and stable crystallinity. ijrte.org However, this can also lead to agglomeration, which reduces the total surface area and, consequently, the adsorption capacity for substances like arsenic. ijrte.org Conversely, amorphous materials often exhibit higher surface areas, which can enhance catalytic activity by providing more active sites. oaepublish.com
The following table summarizes findings on the relationship between the crystallinity of this compound and its properties.
| Synthesis/Treatment Method | Effect on Crystallinity | Impact on Material Properties | Source |
| Direct Mixing & Drying | Increased drying temperature (80-120°C) and time (1-2h) increases crystallinity (to ~74-75%). | Good thermal stability (up to 300°C); UV absorption at 200-236 nm; Direct band gap of 5.54 eV. | researchgate.net, researchgate.net |
| Hydrothermal Synthesis | Mild conditions (110°C, 2d) produce anhydrous, nanocrystalline needles. | Suitable for structural determination by 3D electron diffraction where single crystals are unobtainable. | mdpi.com |
| Precursor for ZnO | Calcination of zinc precursors at higher temperatures increases ZnO crystal size and crystallinity. | Leads to more stable crystallinity but can cause particle agglomeration, reducing surface area and adsorption capacity. | ijrte.org |
Reaction Kinetics and Mechanistic Pathway Studies
Mechanistic Investigations of Crystal Nucleation and Growth
The formation of zinc tartrate crystals is a process governed by nucleation, mass transfer, and subsequent growth, with several factors influencing the outcome. crdeepjournal.orgresearchgate.net Studies have successfully employed gel techniques, such as agar-agar and silica (B1680970) gel methods, to control the crystal growth by allowing reactants to diffuse at a controlled rate. crdeepjournal.orgsumdu.edu.ua This method prevents turbulence and provides a three-dimensional matrix for the reaction. sumdu.edu.ua
In a typical gel growth process, a solution of a zinc salt (e.g., Zinc Chloride or Zinc Acetate) is incorporated into the gel medium, and a solution of a tartrate salt (e.g., Disodium Tartrate or Tartaric Acid) is layered on top. crdeepjournal.orgsaspublishers.com The following reaction is expected to occur within the gel, leading to the formation of this compound crystals:
ZnCl₂ + Na₂C₄H₄O₆·2H₂O → Zn(C₄H₄O₆)ₓ·xH₂O + 2NaCl + xH₂O crdeepjournal.org
Nucleation is observed as the initial formation of small crystalline structures. crdeepjournal.org The mechanism involves the collision of ions and the subsequent mass transfer to the growing crystal surface. crdeepjournal.orgresearchgate.net The rate of crystal growth and the resulting morphology are significantly affected by parameters such as gel density, gel setting time, gel aging period, pH of the gel solution, and the concentration of the reactants. crdeepjournal.orgsumdu.edu.ua For instance, dendritic growth is often observed near the gel interface due to a fast growth rate, while more controlled reactions and well-formed crystals occur deeper within the gel. sumdu.edu.ua
The influence of additives has also been investigated. For example, the addition of potassium hydrogen tartrate to a deep eutectic electrolyte system for zinc electrodeposition was found to follow a 3D progressive nucleation mechanism. researchgate.net In contrast, using tartaric acid as an additive initially promotes a 2D progressive nucleation mechanism, which then transitions to a 3D progressive mechanism. researchgate.net
The table below summarizes the optimal conditions for the growth of this compound crystals using a single diffusion method in agar-agar gel.
| Parameter | Optimal Condition |
| Gel Type | 1.0% Agar-agar |
| Zinc Chloride Concentration | 1 M |
| Disodium Tartrate Dihydrate Concentration | 1 M |
| Gel Aging and Setting Period | 3 days |
| Period of Growth | 25 days |
| Temperature | Room Temperature |
| This table presents the optimized parameters for growing this compound crystals via the single diffusion method in an agar-agar gel medium. crdeepjournal.org |
Kinetics of Thermal Decomposition of this compound Complexes
The thermal decomposition of this compound complexes has been studied using thermogravimetric (TGA) and differential thermal analysis (DTA). crdeepjournal.org These studies reveal that the decomposition process occurs in distinct stages.
A typical TGA analysis of a this compound crystal shows an initial weight loss at lower temperatures (up to 300.28 °C) corresponding to the evaporation of water molecules. crdeepjournal.org This is followed by a significant and sharp weight loss in a higher temperature range (300.28–400.23 °C), which is attributed to the decomposition of the tartrate moiety, releasing gases like carbon monoxide (CO) and carbon dioxide (CO₂), ultimately forming zinc oxide (ZnO). crdeepjournal.org DTA plots show a sharp endothermic peak corresponding to this decomposition. crdeepjournal.org
The kinetics of the thermal decomposition of mixed metal tartrates, such as cobalt-iron(III) tartrate, have been investigated using non-isothermal thermogravimetric techniques. ekb.eg These studies show that the decomposition proceeds in multiple steps, and the kinetic data is often best described by the Random Nucleation (A4) model, which describes a three-dimensional nucleation process. ekb.eg
The thermal stability of this compound can be influenced by doping. For example, the decomposition temperature of strontium tartrate is lowered by the addition of Zn²⁺ ions, which is attributed to a decrease in lattice energy. researchgate.net
The table below details the stages of thermal decomposition of a this compound crystal.
| Temperature Range (°C) | Weight Loss (%) | Process |
| Up to 300.28 | 2.94 | Evaporation of water molecules |
| 300.28 - 400.23 | Major weight loss | Decomposition, release of CO and CO₂, formation of ZnO |
| Above 400.23 up to 588 | - | Thermal stability in the oxide state |
| Total Weight Loss up to 600 °C | 63.30 | |
| This table outlines the key stages and corresponding weight loss during the thermal decomposition of a this compound crystal, as determined by TGA. crdeepjournal.org |
Mechanistic Aspects of Zinc-Ligand Coordination and Exchange Reactions
The coordination chemistry of zinc with tartrate ligands is fundamental to understanding its structure and reactivity. Zinc(II) ions typically exhibit a preference for tetrahedral coordination geometry, though higher coordination numbers are also observed, particularly in catalytic sites of enzymes. nih.gov In this compound complexes, the zinc atom is often six-coordinated by oxygen atoms from both the tartrate dianions and water molecules. researchgate.net Specifically, in a dinuclear hydrated zinc(II) tartrate complex, two tartrate dianions bridge two Zn(II) ions using one hydroxy oxygen and one carboxy oxygen atom from each tartrate. researchgate.net
The interaction between zinc ions and tartrate ligands can be influenced by the presence of other molecules. For instance, in aqueous zinc-ion batteries, sodium tartrate is used as an additive. rsc.org The tartrate ion interacts more strongly with Zn²⁺ than water molecules, leading to the replacement of water molecules in the solvated [Zn(H₂O)₆]²⁺ shell. rsc.org This alters the solvation structure and influences the deposition of zinc. rsc.org Density functional theory (DFT) calculations have confirmed that the binding energy of Zn²⁺–tartrate is higher than that of Zn²⁺–H₂O, supporting the preferential coordination of tartrate to the zinc ion. rsc.org
Ligand exchange reactions are also a key aspect of this compound chemistry. The study of competitive reactions using solvent extraction has been employed to determine the stability constants of zinc complexes with various ligands, including tartrate. niscpr.res.in These studies utilize an auxiliary ligand and a rigorous mathematical approach to account for the aqueous phase complexes of the auxiliary ligand. niscpr.res.in
The coordination environment of zinc in tartrate complexes can be quite complex. In some cases, two new zinc coordination complexes with helix characteristics have been synthesized using mixed ligands, demonstrating both interpenetration and self-catenation features. rsc.org
Studies on Solid-State Reaction Mechanisms Involving this compound
Solid-state reactions provide a solvent-free route to synthesize this compound complexes. A new dinuclear hydrated zinc(II) tartrate complex, [Zn₄(C₄H₄O₆)₄(H₂O)₈]·(H₂O)₁₂, has been successfully synthesized via a solid-state reaction at low temperatures. researchgate.net This method involved the use of polyethylene (B3416737) glycol 400 as a structure-directing agent. researchgate.net
The kinetics of solid-state reactions between zinc and other elements, such as arsenic, have been studied under high temperature and pressure. kyoto-u.ac.jp The reaction between zinc and arsenic powder was found to proceed in two stages: an initial phase-boundary controlled process followed by a diffusion-controlled process. kyoto-u.ac.jp The initial reaction was analyzed using a second-order rate equation, while the latter stage was described by the Dünwald-Wagner diffusion rate equation. kyoto-u.ac.jp
The thermal decomposition of this compound itself is a solid-state reaction. The mechanism of such decompositions often involves nucleation and growth of the product phase within the solid reactant. rsc.org For instance, the thermal decomposition of ε-zinc hydroxide (B78521) has been studied using optical microscopy to observe the formation and growth of product nuclei. rsc.org
The crystallinity of the resulting this compound from solid-state or solution methods can be influenced by post-synthesis treatments. For example, the degree of crystallinity of a Zn(II)-tartrate complex synthesized by a direct mixing solution method was found to increase with higher drying temperatures and longer drying times. researchgate.net
Influence of Solvent and Environmental Factors on Reaction Pathways
Solvents play a critical role in the synthesis and reaction pathways of this compound. The choice of solvent can significantly impact reaction rates, product distribution, and even the reaction mechanism itself. numberanalytics.comrsc.org The polarity and coordinating ability of the solvent are key properties that influence these outcomes. numberanalytics.com
In the context of this compound synthesis, the solubility of reactants is a primary consideration. For example, tartaric acid has low solubility in water at low temperatures, which can affect the reaction with zinc salts. google.com The use of gel media, as discussed in the crystal growth section, is a strategy to overcome solubility issues and control the reaction rate. sumdu.edu.ua
The solvent can also directly participate in the reaction. For instance, in the hydrothermal synthesis of anhydrous zinc(II) tartrate, the use of water at elevated temperatures (110 °C) for an extended period (2 days) was sufficient to prevent the crystallization of hydrated phases, which are often the kinetic products under milder conditions. mdpi.com In another study on the hydrothermal synthesis of microporous carbons using this compound as a template, the hydrothermal polymerization of resorcinol/formaldehyde encapsulated the this compound. rhhz.net
Environmental factors such as pH and the presence of other ions also have a profound effect. The pH of the gel solution is a critical parameter in controlling the growth of this compound crystals. sumdu.edu.ua In alkaline solutions, the corrosion of zinc can be inhibited by lead tartrate, which acts by reducing Pb²⁺ onto the active sites of the zinc surface. jcscp.org The presence of other ions can also lead to competitive reactions, as seen in the study of zinc complexes with various ligands where the ionic strength of the solution was kept constant using sodium perchlorate. niscpr.res.in
Future Directions and Emerging Research Avenues
Integration of Machine Learning and Artificial Intelligence in Zinc Tartrate Research
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science, and this compound research is a prime beneficiary of this trend. While direct ML studies on this compound are nascent, the methodologies developed for the broader class of metal-organic frameworks (MOFs) provide a clear roadmap for future exploration.
Researchers are increasingly using ML algorithms like support vector machines, neural networks, and random forests to predict the properties of MOFs. researchgate.net These models are trained on large datasets, such as the hMOF database which contains over 137,000 structures, to learn complex structure-property relationships. aip.org By inputting structural and molecular features, these models can accurately predict characteristics like gas adsorption capacities, thermodynamic stability, and electronic properties, thereby bypassing expensive and time-consuming initial experiments. aip.orgchemrxiv.org
A significant emerging trend is the use of generative AI for the "inverse design" of materials. nih.gov For instance, generative frameworks like GHP-MOFassemble have been developed to design novel MOFs, including those with zinc-based nodes, tailored for specific applications like carbon capture. arxiv.orgproquest.comuchicago.edu These AI systems can generate new, synthesizable linkers and assemble them with metal nodes (such as a Zn paddlewheel or Zn tetramer) into valid MOF structures with desired properties. arxiv.orgproquest.comuchicago.edu Another AI system, ChatMOF, utilizes large language models (LLMs) to predict MOF properties and even generate new structures from simple text-based prompts, achieving high accuracy rates. nih.gov
For this compound, these AI and ML tools can accelerate the discovery of new derivatives with enhanced functionalities. By creating models trained on existing data for this compound and related metal carboxylates, researchers can rapidly screen virtual libraries of modified this compound structures to identify candidates with optimal characteristics for catalysis, electronics, or biomedical applications. This data-driven approach will significantly shorten development cycles and enable the rational design of materials with precisely tailored properties. mmc.co.jp
Table 1: Application of Machine Learning Models in MOF Research
| ML/AI Technique | Application in MOF/Zinc Compound Research | Potential for this compound | Reference |
|---|---|---|---|
| Conventional ML (SVM, Random Forest) | Predicting gas adsorption, thermodynamic stability, and electronic properties of MOFs. | Screening this compound derivatives for specific catalytic or electronic functions. | researchgate.netnih.gov |
| Generative AI (e.g., GHP-MOFassemble) | Inverse design of novel MOFs with desired properties, including Zn-based structures for CO2 capture. | Generating novel this compound-based frameworks with tailored pore sizes and functionalities. | arxiv.orgproquest.comuchicago.edu |
| Large Language Models (e.g., ChatMOF) | Predicting properties and generating MOF structures from natural language queries. | Facilitating rapid, intuitive exploration of this compound's chemical space for non-specialists. | nih.gov |
| Bayesian Methods | Predicting zinc-binding sites in proteins. | Modeling the interaction of this compound with biological molecules. | srce.hr |
Exploration of this compound in Quantum Materials and Advanced Electronic Applications
The unique structural and electronic properties of zinc-based materials are opening doors for their use in advanced electronics and quantum technologies. novomof.com this compound, particularly as a chiral metal-organic framework, possesses intriguing chiro-optical properties that are currently under investigation. mdpi.com The interaction of chiral materials with circularly polarized light is fundamental to their application in optics and electronics. nih.gov
Research into lanthanide-based tartrate MOFs has shown they can exhibit circularly polarized luminescence (CPL), a property with potential applications in quantum computation and optical data storage. mdpi.com Given that anhydrous zinc(II) tartrate forms a chiral 3D network, exploring its CPL characteristics is a logical next step. mdpi.com The ability to tune the semiconducting and light-emitting properties of MOFs by modifying their metal nodes and organic linkers makes them highly adaptable for various electronic devices. novomof.comacs.org
Furthermore, zinc-based MOFs are being explored for their dielectric properties, which are crucial for applications in electronics. nih.gov The specific capacitance of MOF-based materials, which can be enhanced by creating composites with materials like reduced graphene oxide (rGO), makes them promising for supercapacitor electrodes. novomof.comresearchgate.net Porous carbons derived from zinc-containing MOFs are also used to create flexible sensors for temperature and pressure. mdpi.com The potential to synthesize this compound into various structural forms, from dense 3D networks to microporous carbons derived from a this compound template, provides a versatile platform for developing new electronic and optoelectronic components. mdpi.comrhhz.net
Table 2: Potential Electronic and Optical Applications of this compound
| Application Area | Relevant Property of this compound / Zn-MOFs | Research Direction | Reference |
|---|---|---|---|
| Quantum Computing/Data Storage | Chirality and potential for Circularly Polarized Luminescence (CPL). | Investigation of the chiro-photoluminescence of anhydrous this compound phases. | mdpi.commdpi.com |
| Semiconductors / LEDs | Tunable bandgap and luminescence. Due to the d10 electron configuration of Zn2+, luminescence is often ligand-based. | Functionalization of the tartrate ligand to tune emission wavelengths for light-emitting devices. | novomof.comacs.org |
| Supercapacitors | High surface area (in porous forms) and specific capacitance. | Development of this compound-rGO composites or this compound-derived microporous carbons for high-performance electrodes. | researchgate.netrhhz.net |
| Dielectric Materials | Tunable dielectric constant based on structure and guest molecules. | Synthesis of different this compound phases to control and optimize dielectric behavior for electronic components. | nih.gov |
Development of Sustainable Synthesis Methodologies for this compound Materials
The principles of green chemistry are increasingly guiding the synthesis of advanced materials, with a focus on reducing waste, avoiding hazardous solvents, and using renewable resources. For this compound, several sustainable synthesis routes are being actively developed.
Hydrothermal Synthesis: This is a well-established method for producing crystalline materials from aqueous solutions at elevated temperatures and pressures. Researchers have successfully used mild hydrothermal conditions (e.g., 110 °C for 2 days) to synthesize phase-pure anhydrous zinc(II) tartrate, avoiding the hydrated phases that often form at ambient temperatures. mdpi.com This method uses water as a solvent, making it more environmentally friendly than syntheses requiring organic solvents. A novel hydrothermal approach also uses a this compound complex as a template to create high-surface-area microporous carbons for supercapacitor applications. rhhz.netresearchgate.net
Green Synthesis using Plant Extracts: A burgeoning area of research is the use of plant extracts as reducing and capping agents for the synthesis of metallic nanoparticles. nih.gov Extracts from sources like Turmeric, clove buds, green tea, and Larrea tridentata have been successfully used to produce zinc oxide nanoparticles. researchgate.netresearchgate.net The phytochemicals in these extracts, such as flavonoids and polyphenols, facilitate the reduction of zinc salts and stabilize the resulting nanoparticles. mdpi.com This bio-inspired approach is cost-effective, eco-friendly, and can be readily adapted for the synthesis of this compound, where the plant-derived molecules could potentially functionalize the final material.
Mechanochemical Synthesis: This solvent-free technique involves the use of mechanical force (e.g., grinding or ball-milling) to induce chemical reactions. It is recognized as a green chemistry method because it minimizes or eliminates the need for solvents. google.com Mechanochemistry has been employed to synthesize zinc-doped hydroxyapatite (B223615) and other complex materials. Its application to the synthesis of this compound from solid zinc salts and tartaric acid presents a promising avenue for a highly efficient and sustainable production process. zoz.de
Table 3: Comparison of Sustainable Synthesis Methods for this compound
| Method | Description | Advantages | Reference |
|---|---|---|---|
| Hydrothermal Synthesis | Reaction in water at elevated temperature and pressure in a sealed vessel. | Good for crystalline products (e.g., anhydrous MOFs), uses water as a solvent. | mdpi.comresearchgate.net |
| Green Synthesis (Plant Extracts) | Uses phytochemicals from plant extracts as reducing and capping agents. | Eco-friendly, low-cost, uses renewable resources, can produce functionalized nanoparticles. | researchgate.netresearchgate.netmdpi.com |
| Mechanochemical Synthesis | Inducing reactions through mechanical energy (grinding, milling). | Solvent-free, energy-efficient, rapid reaction times. | zoz.de |
Advanced Characterization Techniques for In-Situ Studies of this compound Reactions
Understanding the formation mechanism of materials is key to controlling their synthesis and tailoring their properties. Traditional characterization is often performed ex-situ, which may not capture transient intermediate phases or the true dynamics of the reaction. Advanced in-situ techniques, which monitor reactions in real-time, are therefore critical for future this compound research.
The growth and chemical conversion of many MOFs are sensitive to external stimuli, making real-time studies essential to move beyond trial-and-error synthesis. tandfonline.com For this compound, which can form nanocrystals that are too small for conventional single-crystal X-ray diffraction, 3D electron diffraction (3D-ED) has proven to be a powerful tool for determining the absolute structure from sub-micron sized crystals. mdpi.com
To study the dynamics of formation, researchers are combining multiple in-situ methods. For example, the conversion of a zinc-based hydroxy double salt to a ZIF-8 MOF was monitored for the first time using combined in-situ synchrotron X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS). acs.org This approach allows for the simultaneous tracking of changes in the crystalline phase and the local coordination environment of the metal ions. Other techniques like in-situ Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) can provide real-time visualization of crystal nucleation and growth at the nanoscale. tandfonline.com Furthermore, combining experimental techniques like micro-Raman spectroscopy with theoretical simulations such as Density Functional Theory (DFT) allows for detailed spectral assignment and interpretation, providing deep insights into reaction dynamics under various conditions. ibm.com Applying these advanced, multi-modal in-situ approaches will be crucial for unraveling the crystallization pathways of this compound and enabling the rational design of synthesis protocols.
Theoretical Prediction and Design of Novel this compound Derivatives with Tailored Properties
Computational chemistry and theoretical modeling are indispensable tools for predicting material properties and guiding experimental synthesis. For this compound, these methods offer a pathway to design novel derivatives with functionalities tailored for specific applications.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of materials. Researchers have used DFT to predict the adsorption energies of molecules within MOFs, thereby guiding the design of functionalized frameworks for sensing applications. sci-hub.se For example, a study on a zinc-MOF sensor demonstrated that theoretical simulations correctly predicted that introducing an amino-functional group would enhance its selectivity for detecting 2,4,6-trinitrophenol (TNP). sci-hub.senih.gov
This combination of theoretical prediction and experimental validation provides a powerful workflow for developing new materials. nih.gov For this compound, DFT calculations can be used to:
Screen functional groups: Predict how adding different functional groups (e.g., -NH2, -OH) to the tartrate ligand will affect the electronic properties, pore environment, and binding affinity for target molecules. sci-hub.se
Model reaction mechanisms: Understand the stability of intermediates and transition states during synthesis or catalytic cycles.
Predict electronic and optical properties: Calculate band gaps and simulate absorption/emission spectra to identify promising candidates for electronic and optoelectronic devices. nih.gov
Looking forward, these theoretical approaches, especially when integrated with the machine learning models discussed in section 8.1, will enable high-throughput virtual screening of countless potential this compound derivatives. This computational-first approach will dramatically accelerate the discovery of new functional materials, allowing scientists to focus experimental efforts on the most promising candidates identified through simulation.
Q & A
Q. What are the standard methods for synthesizing zinc tartrate, and how can its purity be verified?
this compound is typically synthesized via precipitation reactions. A common approach involves reacting sodium tartrate with zinc nitrate under controlled pH and temperature. For instance, this compound precursors have been prepared by neutralizing tartaric acid with a high-purity zinc source, followed by dehydration . Post-synthesis, purity can be verified using X-ray diffraction (XRD) to confirm crystallinity and match patterns with reference materials (e.g., isostructural manganese tartrate) . Elemental analysis and infrared spectroscopy (IR) are also used to validate stoichiometry and functional groups .
Q. How can this compound be characterized structurally and morphologically for material science applications?
- Structural analysis : XRD is critical for identifying crystal system parameters (e.g., monoclinic structure with lattice parameters a = 0.8250 nm, b = 1.6046 nm, c = 1.7736 nm, β = 96.65°) .
- Morphological analysis : Scanning electron microscopy (SEM) reveals surface features, such as rod-like structures (1 µm diameter, 10 µm length) for this compound precursors, which transform into porous Ag-doped ZnO microrods after calcination .
Q. What role does this compound play as a masking agent in spectrophotometric zinc determination?
Tartrate ions act as masking agents by forming stable complexes with interfering metal ions (e.g., Cd²⁺, Cu²⁺), allowing selective zinc quantification via methods like UV-Vis spectroscopy. For example, in milk samples, tartrate masks competing ions, enabling accurate zinc measurement at nano-trace levels (e.g., 2.95 ± 0.25 mg/L in human breast milk) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize analytical methods involving this compound?
The Box-Behnken design (BBD) is widely used to evaluate multifactorial interactions. For instance, in RP-HPLC method development, BBD can assess variables like mobile phase pH, flow rate, and column temperature to maximize sensitivity and robustness . Similarly, in gravimetric titrations, BBD evaluates ammonium hydroxide and sodium tartrate concentrations to prevent lead hydroxide precipitation, ensuring method precision (RSD < 2%) .
Q. Why does tartrate exhibit contradictory performance as a masking agent in different analytical techniques?
In solution-based spectrophotometry, tartrate effectively masks Cd²⁺ and Cu²⁺ during zinc analysis . However, in colorimetric solid-phase extraction (C-SPE), tartrate fails to mask Cd²⁺/Cu²⁺ in the presence of lead, likely due to altered coordination chemistry on solid surfaces . This discrepancy underscores the need for technique-specific validation when employing masking agents.
Q. How can dissolution profiles of this compound-based formulations be rigorously compared?
Model-independent approaches (e.g., similarity factor f₂) and model-dependent methods (e.g., Weibull, Higuchi) are used to compare dissolution kinetics. For metoprolol tartrate tablets, ANOVA-based analysis of dissolution data confirmed bioequivalence despite varying dissolution rates, suggesting wide specification limits are acceptable if absorption is not rate-limited . These principles can be adapted for this compound formulations by correlating in vitro dissolution with bioavailability studies.
Q. What strategies improve the stability of this compound in pharmaceutical or environmental matrices?
Stabilization involves pH control (e.g., neutral to slightly alkaline conditions), avoidance of incompatible excipients, and use of chelating agents to prevent metal ion exchange. In wine, tartrate stability is maintained by cold stabilization or adding inhibitors like metatartaric acid, which delay crystallization . Similar approaches can be applied to this compound in drug formulations.
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., tartrate’s masking efficacy), validate methods under identical experimental conditions and probe mechanistic differences using techniques like X-ray photoelectron spectroscopy (XPS) or isothermal titration calorimetry (ITC) .
- Reproducibility : Document synthesis parameters (e.g., molar ratios, reaction time) and analytical conditions (e.g., wavelength, mobile phase) in detail to ensure replicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
